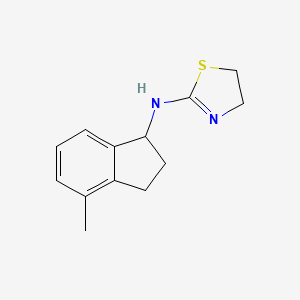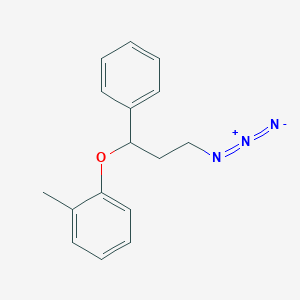
(R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-Azido-1-phényl-1-(2-méthylphénoxy)-propane est un composé organique qui présente un groupe azido, un groupe phényle et un groupe méthylphénoxy liés à un squelette propane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (R)-3-Azido-1-phényl-1-(2-méthylphénoxy)-propane implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Une méthode courante comprend les étapes suivantes :
Formation du squelette propane : La première étape consiste à former le squelette propane par une réaction de Grignard ou une réaction d’alkylation.
Introduction du groupe phényle : Le groupe phényle est introduit par une réaction d’alkylation de Friedel-Crafts.
Liaison du groupe méthylphénoxy : Le groupe méthylphénoxy est lié par une réaction d’éthérification en utilisant un dérivé de phénol approprié.
Méthodes de production industrielle
La production industrielle de (R)-3-Azido-1-phényl-1-(2-méthylphénoxy)-propane peut impliquer des versions optimisées des voies de synthèse ci-dessus, en privilégiant la maximisation du rendement et la minimisation des coûts. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de catalyseurs avancés et de processus automatisés afin de garantir une qualité et une évolutivité constantes.
Analyse Des Réactions Chimiques
Types de réactions
(R)-3-Azido-1-phényl-1-(2-méthylphénoxy)-propane subit diverses réactions chimiques, notamment :
Oxydation : Le groupe azido peut être oxydé pour former des dérivés nitro ou nitroso.
Réduction : Le groupe azido peut être réduit pour former des amines.
Substitution : Le groupe azido peut participer à des réactions de substitution nucléophile pour former divers dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que l’hydrure de lithium aluminium ou l’hydrogénation catalytique sont couramment utilisés.
Substitution : L’azoture de sodium est souvent utilisé pour les réactions d’azidation, tandis que d’autres nucléophiles peuvent être utilisés pour d’autres réactions de substitution.
Principaux produits formés
Oxydation : Dérivés nitro ou nitroso.
Réduction : Amines.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de recherche scientifique
(R)-3-Azido-1-phényl-1-(2-méthylphénoxy)-propane a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que réactif bioorthogonal dans les études de marquage et d’imagerie.
Médecine : Enquête sur son potentiel en tant que précurseur dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et polymères.
Applications De Recherche Scientifique
®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of novel materials and polymers.
Mécanisme D'action
Le mécanisme d’action de (R)-3-Azido-1-phényl-1-(2-méthylphénoxy)-propane implique sa capacité à subir des réactions de chimie « click », en particulier la cycloaddition azide-alcyne. Cette réaction est très spécifique et efficace, ce qui la rend utile pour le marquage et le suivi des molécules dans les systèmes biologiques. Le groupe azido peut également interagir avec diverses cibles moléculaires, conduisant à la formation de liaisons triazole stables.
Comparaison Avec Des Composés Similaires
Composés similaires
(R)-2-(4-Chloro-2-méthylphénoxy)acide propionique : Structure similaire, mais contient un groupe acide carboxylique au lieu d’un groupe azido.
(R)-2-(4-Chloro-2-méthylphénoxy)propionate d’octyle : Contient un groupe ester d’octyle au lieu d’un groupe azido.
(R)-N-méthyl-3-(2-méthylphénoxy)-3-phénylpropylamine : Contient un groupe amine au lieu d’un groupe azido.
Unicité
(R)-3-Azido-1-phényl-1-(2-méthylphénoxy)-propane est unique en raison de la présence du groupe azido, qui confère une réactivité distincte et un potentiel pour les applications de chimie bioorthogonale. Cela le rend particulièrement précieux dans les domaines nécessitant des techniques de marquage spécifiques et efficaces.
Propriétés
Formule moléculaire |
C16H17N3O |
|---|---|
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
1-(3-azido-1-phenylpropoxy)-2-methylbenzene |
InChI |
InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
Clé InChI |
SPJNLNFZPWFKNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


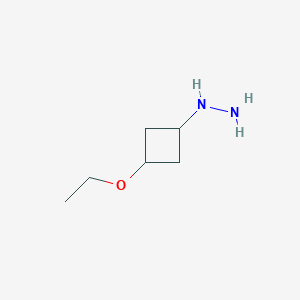
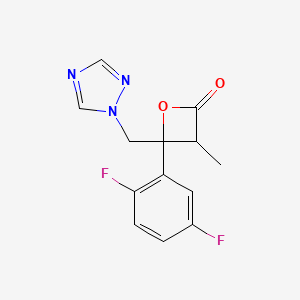
![2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12286873.png)
![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)
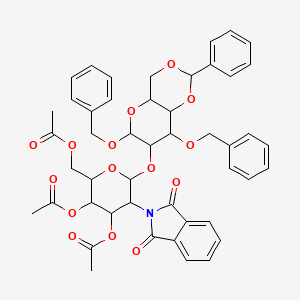
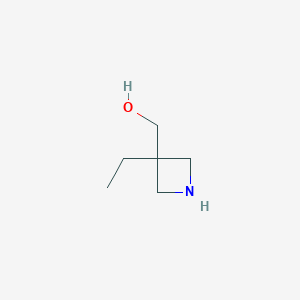
![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)
![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)
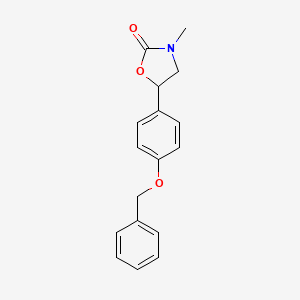


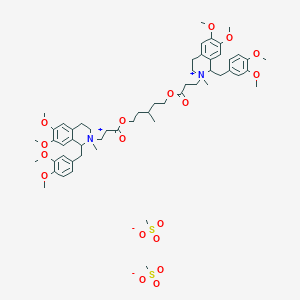
![N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)
